2-Methoxyacetophenone (D3)
Overview
Description
2-Methoxyacetophenone (D3), also known as 2-Acetylanisole, is an organic compound with the molecular formula C9H10O2. It is a derivative of acetophenone, where a methoxy group is substituted at the second position of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyacetophenone can be synthesized through several methods. One common method involves the reaction of methyl-phenoxide with diacetyl oxide in the presence of a catalyst such as zinc chloride. The reaction is carried out at low temperatures (10-15°C) and involves stirring and gradual addition of diacetyl oxide .
Industrial Production Methods
In industrial settings, 2-Methoxyacetophenone is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow processes and advanced catalytic systems .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted acetophenones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Methoxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a model compound in mechanistic studies.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-Methoxyacetophenone involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as NADPH oxidase, which plays a role in oxidative stress and inflammation. Additionally, it may interact with other cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
2-Methoxyacetophenone is similar to other acetophenone derivatives, such as:
4-Methoxyacetophenone: Differing by the position of the methoxy group.
2-Hydroxyacetophenone: Where the methoxy group is replaced by a hydroxyl group.
4-Hydroxy-3-methoxyacetophenone (Apocynin): Known for its anti-inflammatory properties
Uniqueness
2-Methoxyacetophenone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its methoxy group at the second position provides distinct chemical properties compared to other isomers .
Properties
IUPAC Name |
1-[2-(trideuteriomethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPLEOPKBWNPQV-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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